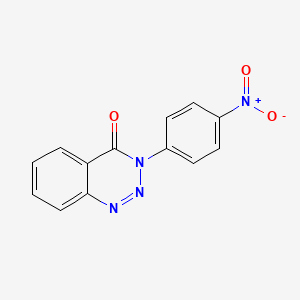

3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one

Description

Properties

CAS No. |

29980-76-5 |

|---|---|

Molecular Formula |

C13H8N4O3 |

Molecular Weight |

268.23 g/mol |

IUPAC Name |

3-(4-nitrophenyl)-1,2,3-benzotriazin-4-one |

InChI |

InChI=1S/C13H8N4O3/c18-13-11-3-1-2-4-12(11)14-15-16(13)9-5-7-10(8-6-9)17(19)20/h1-8H |

InChI Key |

NRKBYFNSSNFOGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Table 1: Classical and Alternative Synthetic Routes to Benzotriazin-4(3H)-ones

Detailed Preparation Methods for 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3H)-one

Classical Diazotization Method

The classical preparation involves the diazotization of 2-aminobenzamide derivatives bearing the 4-nitrophenyl substituent. This method uses sodium nitrite and strong acids (e.g., hydrochloric acid) to form diazonium salts, which then cyclize to form the benzotriazinone ring.

- Procedure: 2-Amino-4-nitrobenzamide is treated with sodium nitrite in acidic aqueous medium at low temperature.

- Advantages: Straightforward and well-documented.

- Disadvantages: Harsh acidic conditions can lead to side reactions and limit functional group tolerance, especially for sensitive substituents like nitro groups.

Modified Mild Diazotization Using Polymer-Supported Nitrite

To address the limitations of harsh acids, polymer-supported nitrite reagents combined with p-toluenesulfonic acid have been employed. This approach reduces the need for strong acids and improves the reaction’s environmental profile.

- Reaction Conditions: Polymer-supported nitrite reagent and p-toluenesulfonic acid under mild acidic conditions.

- Outcome: Improved yields of benzotriazin-4(3H)-ones with better substrate compatibility.

Nitrogen Source Variations: Nitromethane and tert-Butylnitrite

Liu and collaborators introduced nitromethane or tert-butylnitrite as nitrogen sources, avoiding the formation of diazonium salts under strongly acidic conditions.

Palladium-Catalyzed Annulation of 1,3-Diaryltriazenes

Sankararaman et al. developed a palladium-catalyzed annulation process converting 1,3-diaryltriazenes into benzotriazin-4(3H)-ones in the presence of carbon monoxide.

- Conditions: Pd catalyst, CO atmosphere, mild temperature.

- Advantages: High selectivity and potential for complex substitution patterns.

- Limitations: Requirement of Pd catalyst and CO handling.

Oxidative Rearrangement and Redox Cyclization

Other methods include oxidative rearrangement of 3-aminoindazoles and redox cyclization of benzamides using nitrous oxide after treatment with sec-butyl lithium. These methods provide alternative synthetic routes but are less commonly applied due to reagent sensitivity and limited substrate scope.

Photochemical Continuous Flow Synthesis: A Modern Approach

A recent and highly efficient method for synthesizing benzotriazin-4(3H)-ones, including 3-(4-Nitrophenyl) derivatives, involves photochemical cyclization of acyclic aryl triazine precursors under violet light (420 nm) in a continuous flow reactor.

Reaction Mechanism

Experimental Setup

- Reactor: Vapourtec E-series flow reactor with UV-150 photomodule equipped with a 10 mL coil reactor made of perfluoroalkoxy (PFA) tubing.

- Light Source: Violet LED at 420 nm.

- Residence Time: Approximately 10 minutes.

- Additives: None required, no photocatalysts needed.

- Advantages: Mild, green, scalable, and robust.

Substrate Scope and Yields

- The method tolerates a wide range of substituents, including electron-withdrawing groups like nitro.

- High chemical yields are routinely achieved.

- N-methylacetamide is the sole byproduct, simplifying purification.

Table 2: Photochemical Continuous Flow Synthesis Data Summary

| Parameter | Description | Value/Outcome |

|---|---|---|

| Light wavelength | Violet LED | 420 nm |

| Reactor volume | Coil reactor | 10 mL PFA tubing |

| Residence time | Flow time | 10 minutes |

| Additives | Photocatalysts or acids | None |

| Yield range | Typical chemical yields | High (exact yields vary by substrate) |

| Byproducts | Main byproduct | N-methylacetamide |

| Scalability | Demonstrated | Yes, scalable with continuous flow |

| Environmental impact | Green credentials | High, no harsh acids or metals |

Summary of Comparative Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Classical diazotization | Established, straightforward | Harsh acids, limited substrate scope |

| Polymer-supported nitrite | Milder, improved scope | Still acidic conditions |

| Nitromethane/tert-butyl nitrite | Mild, avoids harsh acids | Specialized reagents |

| Pd-catalyzed annulation | Selective, versatile | Requires Pd catalyst and CO |

| Oxidative rearrangement/redox cyclization | Alternative routes | Sensitive reagents, limited scope |

| Photochemical continuous flow | Mild, green, scalable, high yields | Requires photochemical equipment |

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

Reduction: 3-(4-Aminophenyl)-1,2,3-benzotriazin-4(3h)-one.

Substitution: Various substituted benzotriazinones depending on the nucleophile used.

Scientific Research Applications

While comprehensive data tables and well-documented case studies regarding the applications of "3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one" are not available within the provided search results, the available literature does offer some insights into its properties and potential applications.

Chemical Properties and Structure

3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one is an organic compound with the molecular formula C13H8N4O3 and a molecular weight of 268.232 . The CAS number for this compound is 29980-76-5 . It has a density of 1.49 g/cm3 and a boiling point of 479°C at 760mmHg . The compound's structure includes a benzotriazinone ring system with a nitrophenyl substituent .

Potential Applications and Research Context

While the search results do not explicitly detail the applications of 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one, they do provide some context for potential research avenues:

- As a Chemical Intermediate: The compound is listed in chemical databases and catalogs, suggesting its potential use as an intermediate in the synthesis of other organic compounds .

- Related Research on Heterocyclic Amines: Research on heterocyclic amines (HCAs) discusses their mutagenicity and carcinogenicity, particularly in the context of cooked food and environmental exposures . Although 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one is not directly mentioned in this context, the presence of the benzotriazine moiety suggests it could be relevant in studies concerning heterocyclic compounds.

- Historical Research: One search result references a 1990 publication in the "Collection of Czechoslovak Chemical Communications" , indicating that this compound has been studied in chemical research for several decades.

Considerations

It is important to note that one search result mentions 1,2,3-Benzotriazin-4-(1H)-one is formed as a soil biodegradation product of the pesticide azinphos-methyl . While this is a related compound, it highlights the need to consider the environmental fate and potential degradation products of compounds containing the benzotriazine structure.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzotriazinone core can also interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Key Characteristics :

- Synthesis: The compound can be synthesized via diazotization-cyclization reactions. For instance, diazotization of anthraniloylanthranilamide derivatives with nitrous acid yields similar 3-arylbenzotriazinones in ~72% yields .

- Structural Features : The 4-nitrophenyl group introduces steric and electronic effects, which may enhance stability and modulate interactions in biological systems or catalytic processes.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Structural and Functional Comparison of Benzotriazinone Derivatives

*Yield inferred from analogous reactions in .

Physicochemical Properties

- Stability : Nitro groups generally increase thermal stability but may reduce solubility. The parent compound melts at 216–218°C ; nitro derivatives likely have higher melting points.

- Solubility: Unsubstituted benzotriazinones are soluble in organic bases, while nitro or phosphoryloxy groups may alter polarity .

Biological Activity

3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3H)-one, a compound with significant potential in medicinal chemistry, has garnered attention for its varied biological activities. This article explores its synthesis, biological properties, and potential applications based on recent studies and findings.

- Chemical Name : 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3H)-one

- CAS Number : 29980-76-5

- Molecular Formula : C13H8N4O3

- Molecular Weight : 268.232 g/mol

Synthesis

The synthesis of 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 4-nitroaniline with benzotriazole under controlled conditions. This method allows for the efficient formation of the desired compound while minimizing byproducts.

Antimicrobial Properties

Research indicates that derivatives of benzotriazine compounds exhibit significant antimicrobial activity. For instance, a study showed that various benzotriazine derivatives demonstrated effective inhibition against a range of bacterial strains, suggesting that 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3H)-one may possess similar properties .

Antifungal Activity

In the realm of antifungal research, compounds based on triazoles have been noted for their efficacy. The presence of the nitrophenyl group in this compound is hypothesized to enhance its antifungal activity due to its ability to interact with fungal cell membranes .

Case Study: Pharmacological Evaluation

A pharmacological evaluation was conducted on a series of synthesized benzotriazine derivatives. Among these, 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3H)-one was highlighted for its promising activity against specific fungal pathogens. The study emphasized the importance of substituent positioning in enhancing biological efficacy .

The exact mechanism by which 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3H)-one exerts its biological effects is still under investigation. However, it is believed that the nitro group may play a crucial role in the compound's reactivity and interaction with biological targets.

Comparative Biological Activity

To illustrate the biological activity of 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3H)-one relative to other compounds, the following table summarizes key findings from various studies:

| Compound | Antimicrobial Activity | Antifungal Activity | Other Biological Activities |

|---|---|---|---|

| 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3H)-one | Moderate | High | Potential anti-cancer properties |

| Benzotriazole Derivative A | High | Moderate | Anti-inflammatory effects |

| Benzotriazole Derivative B | Low | High | Hepatoprotective effects |

Q & A

Q. What are the optimal synthetic routes for 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3H)-one, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Factorial Design : Use a 2<sup>k</sup> factorial design to evaluate variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions. This allows identification of critical parameters influencing yield and purity .

- Orthogonal Array Testing : Apply Taguchi methods to minimize experimental runs while maximizing data robustness, particularly for solvent selection (e.g., DMF vs. THF) and nitro-group stability .

- Kinetic Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation (e.g., nitrophenyl intermediates) and optimize reaction quenching times .

Q. How can spectroscopic characterization (NMR, IR, MS) resolve ambiguities in the structural elucidation of 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3H)-one?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine <sup>1</sup>H/<sup>13</sup>C NMR (for aromatic proton coupling patterns) with high-resolution MS to confirm molecular ion peaks. Use IR to validate nitrophenyl C-NO2 stretching (~1520 cm<sup>-1</sup>) and benzotriazinone C=O (~1680 cm<sup>-1</sup>) .

- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation of nitro-group orientation and benzotriazinone ring planarity (as seen in analogous benzothiazinones ).

Q. What experimental protocols ensure the compound’s stability under varying pH and thermal conditions?

Methodological Answer:

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. For pH stability, conduct kinetic studies in buffered solutions (pH 1–13) with UV-Vis monitoring of absorbance shifts .

- Light Sensitivity : Perform controlled UV-exposure experiments to assess nitro-group photoreactivity, a common instability source in nitrophenyl derivatives .

Advanced Research Questions

Q. How can mechanistic studies clarify the role of electron-withdrawing nitro groups in the benzotriazinone ring’s reactivity?

Methodological Answer:

- Computational Modeling : Use Density Functional Theory (DFT) to calculate electron density maps and Fukui indices, identifying sites prone to nucleophilic/electrophilic attack .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to probe rate-determining steps (e.g., nitro-group participation in transition states) .

Q. What strategies resolve contradictions in reported catalytic activities of benzotriazinone derivatives in cross-coupling reactions?

Methodological Answer:

- Meta-Analysis Framework : Systematically compare literature data using PRISMA guidelines to identify confounding variables (e.g., solvent purity, trace metal contamination) .

- Controlled Replication : Reproduce key studies under standardized conditions (e.g., glovebox-synthesized catalysts) to isolate catalyst efficacy from environmental artifacts .

Q. How can substituent effects on the benzotriazinone core be quantified to predict biological or catalytic properties?

Methodological Answer:

- QSAR Modeling : Develop quantitative structure-activity relationship models using Hammett σ constants for nitro-group substituents and correlate with experimental bioactivity data .

- High-Throughput Screening : Use automated parallel synthesis to generate a library of analogs with varying substituents, followed by robotic assay platforms for rapid activity profiling .

Q. What interdisciplinary approaches integrate computational and experimental data to optimize benzotriazinone-based materials?

Methodological Answer:

- COMSOL Multiphysics Simulations : Model heat/mass transfer in large-scale syntheses to identify bottlenecks (e.g., exothermicity management) .

- Machine Learning (ML) : Train ML algorithms on historical reaction data to predict optimal conditions for novel derivatives, validated via Bayesian optimization .

Data Contradiction & Validation

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

Q. What statistical methods are appropriate for analyzing non-linear relationships in benzotriazinone reaction kinetics?

Methodological Answer:

- Multivariate Regression : Use partial least squares (PLS) regression to deconvolute synergistic effects of variables (e.g., solvent polarity + temperature) .

- Bayesian Inference : Apply Markov Chain Monte Carlo (MCMC) sampling to estimate confidence intervals for kinetic parameters under sparse data conditions .

Theoretical Frameworks

- Guiding Principle : Anchor research in conceptual frameworks like Frontier Molecular Orbital (FMO) theory to explain nitro-group electronic effects .

- Hierarchy of Evidence : Prioritize crystallographic and computational data over indirect spectroscopic inferences when resolving structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.